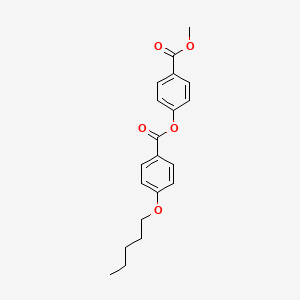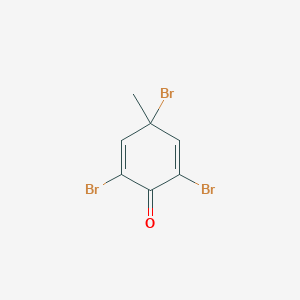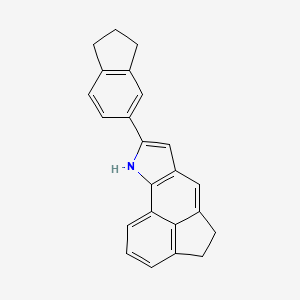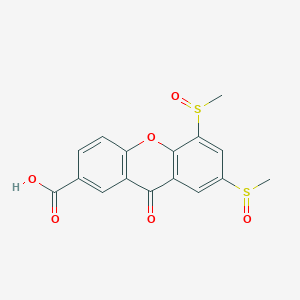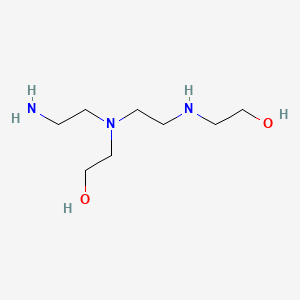
2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol is a chemical compound with the molecular formula C6H16N2O2. It is an amine and alcohol, which means it contains both amino and hydroxyl functional groups. This compound is also known by several other names, including N-(2-Hydroxyethyl)ethylenediamine and N,N-bis(2-hydroxyethyl)ethylenediamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol typically involves the reaction of ethylenediamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The compound can also be prepared by distilling the amine through a Vigreux column, followed by redistillation from solid sodium hydroxide and calcium hydride .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol involves its ability to neutralize acids in exothermic reactions to form salts and water. This property makes it useful in various chemical processes where acid neutralization is required . The compound’s molecular targets and pathways include interactions with acidic compounds and participation in coordination chemistry with metal ions .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[(2-aminoethyl)amino]-: This compound has a similar structure but lacks the additional hydroxyethyl group.
N-(2-Hydroxyethyl)ethylenediamine: Another similar compound with slight variations in its structure.
Uniqueness
2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol is unique due to its combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
39701-29-6 |
|---|---|
Molecular Formula |
C8H21N3O2 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-[2-[2-aminoethyl(2-hydroxyethyl)amino]ethylamino]ethanol |
InChI |
InChI=1S/C8H21N3O2/c9-1-4-11(6-8-13)5-2-10-3-7-12/h10,12-13H,1-9H2 |
InChI Key |
DGZKNRWILMSAAJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCNCCO)CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


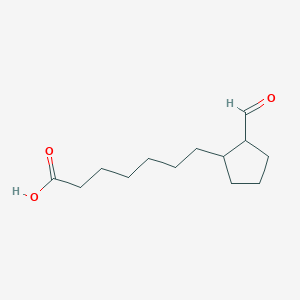
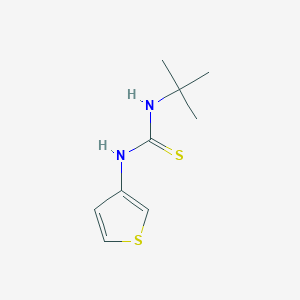

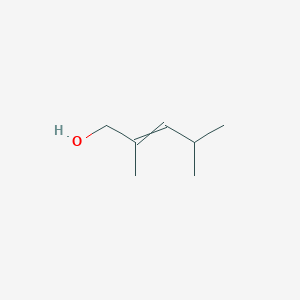


![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)
![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)
